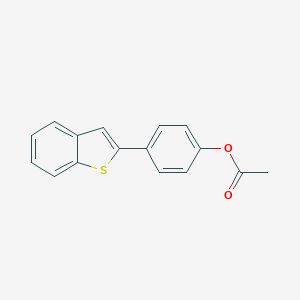

2-(4-Acetoxyphenyl)benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

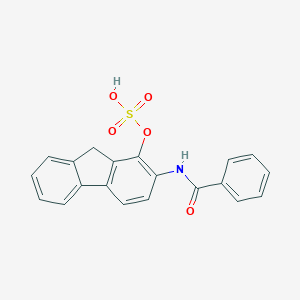

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12O2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(4-Acetoxyphenyl)benzothiophene, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of different substrates . Other methods involve the use of different catalysts and substrates for the synthesis of benzo[b]thiophene .Molecular Structure Analysis

The molecular structure of 2-(4-Acetoxyphenyl)benzothiophene consists of 16 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 268.330 Da and the monoisotopic mass is 268.055786 Da .Aplicaciones Científicas De Investigación

Chemical Synthesis

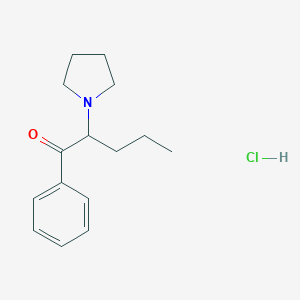

“2-(4-Acetoxyphenyl)benzothiophene” is a type of benzothiophene, which are a promising class of organosulfur compounds . They can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This synthesis method has been used to create a wide range of 3-substituted benzothiophenes .

Pharmaceutical Sciences

Benzothiophenes, such as “2-(4-Acetoxyphenyl)benzothiophene”, have served in a broad range of research fields including pharmaceutical sciences . For example, multisubstituted benzothiophenes such as sertaconazole and raloxifene have been developed .

Materials Chemistry

In the field of materials chemistry, benzothiophenes have been used extensively . For instance, a compound named DNTT, which is a multisubstituted benzothiophene, has been utilized .

Organic Field-Effect Transistors (OFET) Devices

Benzothiophene is a champion molecule for high-mobility OFET devices . It has been utilized in these devices due to its advantageous features .

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Benzothiophene has also been utilized in DSSCs and OPVs as an alternative to fullerene (non-fullerene acceptor) . This is due to the advantageous features of benzothiophene .

Fluorescence Quantum Yield

The application of benzothiophene in fluorescence quantum yield has been demonstrated . For example, 2-(4-(tert-butyl)phenyl)benzothiophene 1,1-dioxide, which is a derivative of benzothiophene, exhibits a fluorescence quantum yield of up to 1 .

Cannabinoid Receptor Ligand

Another derivative of benzothiophene, (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone, can be used as a cannabinoid receptor ligand . This shows the potential of benzothiophene in the field of cannabinoid research .

Safety and Hazards

Mecanismo De Acción

Target of Action

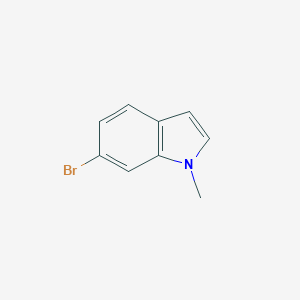

The primary target of 2-(4-Acetoxyphenyl)benzothiophene is the VEGFR2 receptor . This receptor plays a crucial role in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in the growth and spread of cancer cells .

Mode of Action

The compound interacts with its target, the VEGFR2 receptor, by binding to its active site . This interaction can inhibit the function of the receptor, thereby affecting the process of angiogenesis .

Biochemical Pathways

Given its target, it is likely that it affects the vegf signaling pathway, which is involved in angiogenesis .

Result of Action

The compound has demonstrated antiproliferative activities against certain cancer cell lines, such as HT-29 and A549 . It has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase in HT-29 cells .

Propiedades

IUPAC Name |

[4-(1-benzothiophen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGTVQDDWWSMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432314 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetoxyphenyl)benzothiophene | |

CAS RN |

132932-62-8 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)